molecular formula C10H12OS B7938850 3-(Propylthio)benzaldehyde

3-(Propylthio)benzaldehyde

Cat. No.: B7938850
M. Wt: 180.27 g/mol
InChI Key: MJRGNXIHMVEELW-UHFFFAOYSA-N
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Description

3-(Propylthio)benzaldehyde is an organic compound with the molecular formula C10H12OS It features a benzaldehyde core substituted with a propylthio group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with propylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Propylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-(Propylthio)benzoic acid.

    Reduction: 3-(Propylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-(Propylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propylthio group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

  • 3-(Methylthio)benzaldehyde
  • 3-(Ethylthio)benzaldehyde
  • 4-(Propylthio)benzaldehyde

Comparison: 3-(Propylthio)benzaldehyde is unique due to the specific positioning of the propylthio group, which can influence its reactivity and binding properties. Compared to its methyl and ethyl analogs, the propyl group provides increased hydrophobicity, potentially enhancing interactions with hydrophobic targets. The position of the substituent on the benzaldehyde ring also affects the compound’s chemical behavior and applications.

Properties

IUPAC Name

3-propylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7-8H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRGNXIHMVEELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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